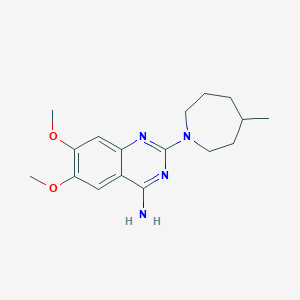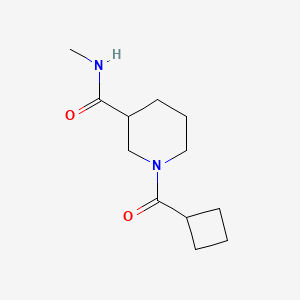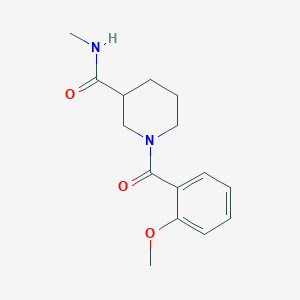![molecular formula C12H20N2O2 B7562506 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperazinones, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one is not fully understood. However, it is believed to work by interacting with specific receptors or enzymes in the body. This interaction can lead to changes in cellular signaling pathways, which can ultimately affect cellular function.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one can have a range of biochemical and physiological effects on the body. These effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one. One area of interest is the development of new drug delivery systems using this compound. Another potential direction is the investigation of its use as an anticancer agent in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one is a chemical compound that has shown promise in scientific research due to its potential applications in medicine. Its synthesis method is relatively simple, and it has been studied for its drug delivery capabilities and anticancer properties. Although the mechanism of action is not fully understood, it has been shown to have a range of biochemical and physiological effects on the body. While there are some limitations to working with this compound, there are several future directions for research that could lead to new discoveries and applications.
Synthesis Methods
The synthesis of 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one involves the reaction of ethyl 4-oxo-2-pentenoate with ethylenediamine in the presence of a catalyst. The reaction proceeds through a process of cyclization and subsequent elimination of water to form the desired product. This method has been reported to yield high purity and good yields of the product.
Scientific Research Applications
3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one has been studied for its potential applications in various fields of medicine. One of the primary areas of interest is its use as a drug delivery system. This compound has been shown to be effective in encapsulating and delivering drugs to specific target sites in the body. It has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-6-9(3)12(16)14-8-7-13-11(15)10(14)5-2/h6,10H,4-5,7-8H2,1-3H3,(H,13,15)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUIRQQUNPATQJ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)N1CCNC(=O)C1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C)\C(=O)N1CCNC(=O)C1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)



![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)

![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7562515.png)


